2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-phenoxyphenyl)acetamide
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Overview
Description
2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-phenoxyphenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique pyrazolo[1,5-a]pyrazine core, which is known for its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-phenoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors
Formation of Pyrazolo[1,5-a]pyrazine Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts and specific solvents to facilitate the reaction.
Introduction of Phenyl and Phenoxyphenyl Groups: These groups are introduced through substitution reactions, where the pyrazolo[1,5-a]pyrazine core reacts with phenyl and phenoxyphenyl reagents under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This includes scaling up the reactions, using efficient catalysts, and employing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-phenoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various reagents, including halides and organometallic compounds, can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced derivatives with altered functional groups.
Scientific Research Applications
2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-phenoxyphenyl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including anti-tumor and anti-viral properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of cancer and viral infections.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-phenoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit kinase enzymes, which play a crucial role in cell signaling and proliferation.
Comparison with Similar Compounds
Similar Compounds
4-Phenethylthio-2-phenylpyrazolo[1,5-a][1,3,5]triazin-7(6H)-one: This compound shares a similar pyrazolo[1,5-a] core but differs in its functional groups and overall structure.
[1,2,4]triazolo[4,3-a]pyrazine derivatives: These compounds also contain a pyrazine core and are studied for their potential biological activities.
Uniqueness
2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-phenoxyphenyl)acetamide is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C26H20N4O3 |
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Molecular Weight |
436.5 g/mol |
IUPAC Name |
2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5-yl)-N-(4-phenoxyphenyl)acetamide |
InChI |
InChI=1S/C26H20N4O3/c31-25(27-20-11-13-22(14-12-20)33-21-9-5-2-6-10-21)18-29-15-16-30-24(26(29)32)17-23(28-30)19-7-3-1-4-8-19/h1-17H,18H2,(H,27,31) |
InChI Key |
AENBSGPUZHSQQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5 |
Origin of Product |
United States |
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